molecular formula C12H10BrClN2O3 B3196870 methyl 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate CAS No. 1001500-25-9

methyl 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate

Cat. No.: B3196870
CAS No.: 1001500-25-9
M. Wt: 345.57 g/mol
InChI Key: FOYBGDJNTKLMHK-UHFFFAOYSA-N
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Description

Methyl 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate is a synthetic organic compound with the molecular formula C12H10BrClN2O3. This compound is notable for its unique structure, which includes a pyrazole ring substituted with a carboxylate group and a phenoxy methyl group containing bromine and chlorine atoms. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The pyrazole ring and the phenoxy group can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the phenoxy group and the presence of the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

methyl 1-[(4-bromo-2-chlorophenoxy)methyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2O3/c1-18-12(17)10-4-5-16(15-10)7-19-11-3-2-8(13)6-9(11)14/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYBGDJNTKLMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)COC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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